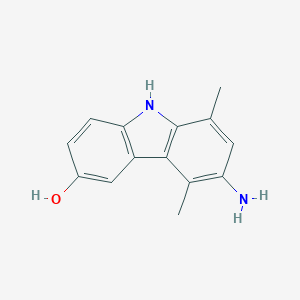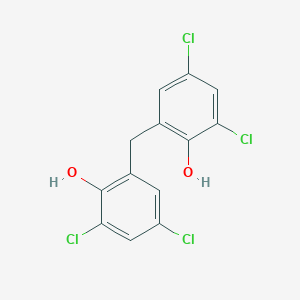
6-Amino-5,8-dimethyl-9H-carbazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5,8-dimethyl-9H-carbazol-3-ol, also known as CDMCO, is a synthetic compound that belongs to the carbazole family. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDMCO exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For example, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in lab experiments is its wide range of pharmacological activities. It can be used to study various signaling pathways and their role in disease. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in lab experiments is its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the research on 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. One possible direction is to study its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, the development of more efficient synthesis methods for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol may lead to its wider use in research and clinical applications.
Méthodes De Synthèse
The synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol involves a multi-step process that begins with the reaction of 5,8-dimethyl-9H-carbazole with chloroacetic acid to form 5,8-dimethyl-9H-carbazol-3-ylacetic acid. The acid is then converted to the corresponding acid chloride, which is reacted with ammonia to yield 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been found to possess anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
130005-62-8 |
|---|---|
Nom du produit |
6-Amino-5,8-dimethyl-9H-carbazol-3-ol |
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
6-amino-5,8-dimethyl-9H-carbazol-3-ol |
InChI |
InChI=1S/C14H14N2O/c1-7-5-11(15)8(2)13-10-6-9(17)3-4-12(10)16-14(7)13/h3-6,16-17H,15H2,1-2H3 |
Clé InChI |
ATEYWSRWQMDQJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |
SMILES canonique |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |
Autres numéros CAS |
130005-62-8 |
Synonymes |
9H-Carbazol-3-ol, 6-amino-5,8-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)



![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)








